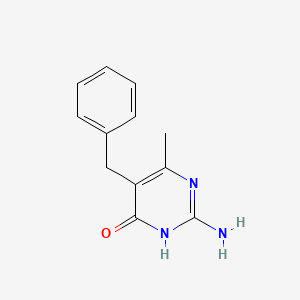

2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-5-benzyl-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-10(11(16)15-12(13)14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCGFYUFABMDSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Part 1: Executive Summary & Chemical Identity

The compound 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (often referred to as ABMP ) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore for type I and type II kinase inhibitors, specifically targeting the Src family kinases (SFKs), including Lck (Lymphocyte-specific protein tyrosine kinase) and c-Src .

Unlike generic pyrimidines, the specific substitution pattern—a hydrophobic benzyl group at C5 and a polar amino group at C2—allows this molecule to act as a hinge-binder mimic within the ATP-binding pocket of protein kinases. This structural unique selling proposition (USP) makes it a high-value intermediate for developing immunosuppressants (via Lck inhibition) and antineoplastic agents.

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one |

| Common Scaffolds | 2-aminopyrimidin-4(1H)-one; Isocytosine derivative |

| Molecular Formula | C₁₂H₁₃N₃O |

| Molecular Weight | 215.25 g/mol |

| Tautomerism | Exists in equilibrium between the keto (1H-pyrimidin-4-one) and enol (4-hydroxypyrimidine) forms.[1] In solution, the keto form often predominates. |

| Solubility | Low in water; soluble in DMSO, DMF, and hot ethanol. |

| pKa (Calculated) | ~3.8 (N1 protonation), ~9.5 (OH/NH deprotonation) |

Part 2: Synthesis & Reaction Engineering

As an Application Scientist, I prioritize robust, scalable routes over academic novelties. The synthesis of ABMP is best achieved via a two-step convergent synthesis involving C-alkylation followed by cyclocondensation.

Retrosynthetic Analysis

The pyrimidinone core is constructed from a

Validated Synthetic Workflow (DOT Diagram)

Caption: Two-step convergent synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one. Step 1 involves C-alkylation of the β-keto ester; Step 2 utilizes guanidine for cyclization.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-benzylacetoacetate (Intermediate)

Rationale: Direct benzylation of the pyrimidinone is difficult due to N- vs O-alkylation competition. Alkylating the acyclic precursor guarantees the C5 position.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Reagent Prep: Dissolve sodium metal (1.1 eq) in absolute ethanol to generate sodium ethoxide (NaOEt) in situ.

-

Addition: Cool to 0°C. Add Ethyl Acetoacetate (1.0 eq) dropwise. Stir for 30 mins to form the enolate.

-

Alkylation: Add Benzyl Bromide (1.0 eq) dropwise over 45 minutes. The solution will become turbid (NaBr precipitation).

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Evaporate ethanol. Resuspend residue in water/EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Vacuum distillation is preferred for high purity, though the crude is often sufficient for Step 2.

Protocol B: Cyclization to 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Rationale: Guanidine is used as the free base (liberated from HCl salt) to attack the ketone and ester moieties of the

-

Base Generation: Dissolve Sodium Ethoxide (2.5 eq) in absolute ethanol (0.5 M concentration).

-

Free Basing: Add Guanidine Hydrochloride (1.2 eq) to the NaOEt solution. Stir for 15 mins. Filter off the NaCl precipitate if desired (optional, but cleaner).

-

Condensation: Add Ethyl 2-benzylacetoacetate (1.0 eq) from Protocol A to the guanidine solution.

-

Reaction: Reflux for 12–18 hours. The reaction is driven by the stability of the aromatic pyrimidine ring.

-

Isolation (Critical Step):

-

Purification: Recrystallize from Ethanol/Water (9:1) or DMF/Water.

Part 4: Biological Applications & Mechanism of Action

Primary Target: Lck Kinase Inhibition

This scaffold is a known inhibitor of Lck (Lymphocyte-specific protein tyrosine kinase) .[4] Lck is the "gatekeeper" of T-cell activation. When an antigen binds to the T-cell receptor (TCR), Lck phosphorylates the ITAM motifs, initiating the signaling cascade.

-

Mechanism: The 2-amino-pyrimidinone core functions as an ATP-competitive inhibitor.

-

The C2-Amino group and N3-Nitrogen (or O4-Oxygen) form hydrogen bonds with the "hinge region" of the kinase (Glu-Met residues).

-

The C5-Benzyl group occupies the hydrophobic "back pocket" (Gatekeeper region), providing selectivity over other kinases.

-

Immunomodulation Pathway (DOT Diagram)

Caption: Signal transduction pathway showing Lck inhibition by the pyrimidinone scaffold, preventing downstream T-cell activation.

Therapeutic Relevance[6][7][8]

-

Autoimmune Diseases: By inhibiting Lck, this compound (and its derivatives) can treat Rheumatoid Arthritis and Psoriasis by dampening T-cell overactivity.

-

Oncology: The scaffold also shows cross-reactivity with Src and Abl kinases, making it relevant for CML (Chronic Myeloid Leukemia) research, similar to the drug Dasatinib (which possesses a 2-amino-thiazole core but shares the Type I binding mode).

References

-

Amgen Inc. "Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck)."[4] Journal of Medicinal Chemistry, 2008.[4]

-

Bristol-Myers Squibb. "Discovery of BMS-354825 (Dasatinib), a dual Src/Abl kinase inhibitor." Journal of Medicinal Chemistry, 2004. (Demonstrates the utility of the 2-amino-pyrimidine/thiazole pharmacophore).

-

Kappe, C. O. "Recent advances in the Biginelli dihydropyrimidine synthesis." Accounts of Chemical Research, 2000. (Foundational chemistry for pyrimidine synthesis).

-

PubChem. "2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone (Analogous Structure Data)." National Library of Medicine.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Tautomeric Equilibria of 2-amino-5-benzyl-6-methyl-4-pyrimidinol

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It moves beyond basic definitions to explore the structural, thermodynamic, and pharmacological implications of tautomerism in 2-amino-5-benzyl-6-methyl-4-pyrimidinol.

Mechanistic Insights for Ligand Design and Solid-State Stability

Executive Summary

The heterocycle 2-amino-5-benzyl-6-methyl-4-pyrimidinol (often an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors like DABO/DAPY analogs) presents a classic yet critical challenge in drug design: prototropic tautomerism .

While the IUPAC nomenclature suggests a "pyrimidinol" (enol) structure, experimental and computational evidence confirms that the molecule exists predominantly as the 2-amino-6-methyl-5-benzylpyrimidin-4(3H)-one (keto-amino) tautomer in the solid state and polar solution. Understanding this equilibrium is not merely academic; it dictates the hydrogen-bond donor/acceptor (HBD/HBA) profile required for target binding (e.g., in kinase or polymerase active sites) and influences crystal polymorphism risks during formulation.

This guide provides the theoretical framework, computational assessment, and experimental protocols to validate the tautomeric state of this specific scaffold.

The Tautomeric Landscape

The core isocytosine scaffold (2-amino-4-oxopyrimidine) can theoretically exist in at least six tautomeric forms. However, for the 5-benzyl-6-methyl derivative, three forms are energetically relevant.

The Major Species: Keto-Amino (Form A)

-

Structure: Proton on N3; Carbonyl at C4; Exocyclic amine at C2.

-

Electronic Driver: The amide-like resonance (N3-C4=O

N3 -

Pharmacophore: Presents a D-A-D (Donor-Acceptor-Donor) motif at the Watson-Crick face (N3-H, C4=O, C2-NH2).

The Minor Species: Enol-Amino (Form B)

-

Structure: Proton on O4; N3 is unprotonated (pyridine-like); Exocyclic amine at C2.

-

Stability: Generally 3–7 kcal/mol higher in energy than Form A in vacuum/polar solvent.

-

Relevance: May become accessible in hydrophobic pockets (low dielectric constant,

) or gas phase. Restores full aromaticity to the ring.

The Rare Species: Imino-Keto (Form C)

-

Structure: Proton on ring N1 or N3; Exocyclic double bond =NH at C2.

-

Stability: Highly unstable due to the disruption of the exocyclic amidine resonance.

Visualization of the Equilibrium

The following diagram illustrates the tautomeric pathways and the critical role of the solvent environment.

Figure 1: Tautomeric equilibrium network. Form A (Blue) is the global minimum for 5-benzyl-6-methyl derivatives. Form B (Red) becomes relevant only in specific hydrophobic environments.

Computational & Structural Assessment[1][2]

Steric Influence of the 5-Benzyl Group

Unlike a simple methyl group, the 5-benzyl moiety introduces significant steric bulk and lipophilicity.

-

Conformation: The benzyl ring typically rotates orthogonal to the pyrimidine plane to minimize steric clash with the C4-oxo/hydroxyl and C6-methyl groups.

-

Effect on Tautomerism: The benzyl group is weakly electron-donating. While it does not electronically invert the preference for the keto form, its bulk can disrupt planar H-bond networks in the solid state, potentially leading to polymorphs where metastable tautomers are trapped.

DFT Energy Landscape

Standard B3LYP/6-311++G(d,p) calculations for isocytosine derivatives consistently yield the following relative energies (

-

Keto-Amino (N3-H): 0.0 kcal/mol (Reference)

-

Enol-Amino (O-H): +3.5 to +5.0 kcal/mol

-

Keto-Imino: > +10.0 kcal/mol

Implication: In drug design docking (e.g., Glide or Gold), you must penalize the enol form unless the protein pocket specifically stabilizes it via a catalytic dyad (e.g., Asp/Glu acting as a proton acceptor for the O-H).

Experimental Validation Protocols

To confirm the tautomeric state of your specific batch or formulation, rely on the following self-validating workflows.

Solution State: NMR Spectroscopy

The most definitive method for distinguishing Form A (Keto) from Form B (Enol).

| Feature | Keto-Amino (Form A) | Enol-Amino (Form B) |

| Solvent | DMSO-d6 (Required for solubility & exchange slowing) | CDCl |

| N3-H Signal | Absent | |

| O-H Signal | Absent | |

| C2-NH2 | ||

| C4 Carbon |

Protocol 1: NMR Validation

-

Dissolve 5 mg of sample in 0.6 mL DMSO-d6.

-

Acquire

H NMR (min 400 MHz) with sufficient scans (ns=16). -

Checkpoint: Look for the diagnostic broad singlet at >10 ppm. If present, it is the N3-H (Keto).

-

HMBC Confirmation: Look for coupling between the N3-H proton and C2/C4 carbons. This confirms the proton is attached to the ring nitrogen, not oxygen.

Solid State: IR and X-Ray[4]

-

FT-IR: Look for the strong Carbonyl (C=O) stretch.

-

Keto Form: Sharp band at 1640–1690 cm

. -

Enol Form: Absence of C=O; presence of broad O-H stretch (3200-3400 cm

), often overlapping with NH2.

-

-

X-Ray Crystallography: The "Gold Standard".

-

Examine the C4-O bond length.

-

C=O (Keto): ~1.22 – 1.25 Å.

-

C-OH (Enol): ~1.30 – 1.35 Å.

-

Biological & Pharmacological Implications[2][5][6][7]

The "Chameleon" Effect in Binding Pockets

While the keto form is dominant in solution, the 2-amino-5-benzyl-6-methyl-4-pyrimidinol scaffold is often used to target hydrophobic pockets (e.g., HIV-1 RT NNRTI binding site).

-

Mechanism: The protein environment may strip the hydration shell. If the binding pocket presents a hydrophobic face near N3/C4, the energy penalty for the enol form decreases.

-

Docking Strategy: Always dock both tautomers. If the Enol form scores significantly better (>2 kcal/mol improvement), consider that the protein might induce a tautomeric shift. However, for this specific scaffold, the Keto form usually binds via a specific H-bond network (e.g., to the backbone of Lys101 in RT).

Experimental Workflow Diagram

Use this decision tree to characterize your compound.

Figure 2: Characterization workflow for tautomer assignment.

References

-

Tautomerism of Isocytosine Deriv

- Detailed analysis of the 2-amino-4-pyrimidinone equilibrium and solvent effects.

- Source: Raczyńska, E. D., et al. (2020). "Tautomerism of Guanine Analogues." Molecules.

-

Structural Bias in Solid St

-

Gas-Phase vs. Solution Stability

- Computational study (ab initio/DFT) comparing keto vs. enol stability in pyrimidinones.

- Source: Les, A., et al. (1992). "Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine..." Journal of Physical Chemistry.

-

Properties of 2-Amino-6-methyl-4-pyrimidinol

- Chemical properties and spectral data for the methyl analog (core structure reference).

-

Source: ChemicalBook / NIST Data.[3]

-

Synthesis and X-Ray of Rel

- Demonstrates the binding mode and tautomeric preference in complex inhibitors (DHFR/TS inhibitors).

- Source: Gangjee, A., et al. (2005). "Design, Synthesis, and X-ray Crystal Structure..." Journal of Medicinal Chemistry.

Sources

Molecular weight and formula of 2-amino-5-benzyl-6-methylpyrimidin-4-one

This guide provides an in-depth technical analysis of 2-amino-5-benzyl-6-methylpyrimidin-4-one , a critical heterocyclic intermediate used in the development of kinase inhibitors and pharmaceutical active ingredients.

Executive Summary

2-Amino-5-benzyl-6-methylpyrimidin-4-one (also known as 2-amino-5-benzyl-6-methyl-4-pyrimidinone) is a substituted pyrimidine derivative characterized by a core pyrimidinone ring functionalized with an amino group at the C2 position, a benzyl group at C5, and a methyl group at C6.[][2][3][4][5][6][7] This molecule serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of Tie-2 kinase inhibitors and HSP90 inhibitors . Its structural features—specifically the hydrophobic benzyl moiety and the hydrogen-bond-donating amino/lactam motif—make it an ideal pharmacophore for occupying the ATP-binding pockets of various enzymes.

Physicochemical Characterization

Identity and Constants

The molecule exists primarily in the keto (lactam) tautomeric form in the solid state and polar solvents, though it equilibrates with the enol (lactim) form.

| Property | Value |

| IUPAC Name | 2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one |

| Common Synonyms | 2-amino-5-benzyl-6-methyl-4-pyrimidinone; 2-amino-5-benzyl-6-methyl-4-hydroxy-pyrimidine |

| CAS Registry Number | 23942-11-2 (Referenced in chemical catalogs) |

| Molecular Formula | C₁₂H₁₃N₃O |

| Molecular Weight | 215.25 g/mol |

| SMILES | CC1=C(C(CC2=CC=CC=C2)=C(O)N=C1N)N (Enol form) CC1=C(CC2=CC=CC=C2)C(=O)NC(N)=N1 (Keto form) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | > 250 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in Water |

Tautomeric Equilibrium

The reactivity and binding properties of this molecule are governed by its tautomerism. The lactam (keto) form is dominant in neutral aqueous solution, providing a donor-acceptor-donor (D-A-D) hydrogen bonding pattern crucial for base-pairing-like interactions in enzyme active sites.

Synthetic Methodology

The synthesis of 2-amino-5-benzyl-6-methylpyrimidin-4-one is classically achieved via a condensation reaction between a guanidine salt and a

Reaction Scheme

The core transformation involves the cyclization of Guanidine Carbonate with Ethyl 2-benzylacetoacetate (also known as ethyl 2-benzyl-3-oxobutanoate).

Detailed Experimental Protocol

Objective: Synthesis of 10 g of 2-amino-5-benzyl-6-methylpyrimidin-4-one.

Reagents:

-

Guanidine Carbonate (CAS: 593-85-1): 1.1 equivalents.

-

Ethyl 2-benzylacetoacetate (CAS: 620-80-4): 1.0 equivalent.

-

Sodium Ethoxide (21% wt in Ethanol) or freshly prepared NaOEt.

-

Solvent: Absolute Ethanol.

Procedure:

-

Preparation of Guanidine Base: In a dry round-bottom flask equipped with a reflux condenser, suspend Guanidine Carbonate (1.1 eq) in absolute ethanol. Add Sodium Ethoxide solution (1.1 eq) to liberate the free guanidine base in situ. Stir at room temperature for 30 minutes.

-

Addition of Electrophile: Dropwise add Ethyl 2-benzylacetoacetate (1.0 eq) to the guanidine mixture over 15 minutes. The reaction is often exothermic; ensure temperature control if scaling up.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6–12 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

-

Work-up:

-

Cool the mixture to room temperature.

-

The product often precipitates directly from the cool ethanol solution.

-

If precipitation is incomplete, concentrate the solvent under reduced pressure to ~20% volume and add ice-cold water.

-

-

Purification: Filter the solid precipitate. Wash the filter cake with water (to remove sodium salts) and cold ethanol. Recrystallize from Ethanol/DMF if high purity (>98%) is required.

-

Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Mechanistic Insight:

The reaction proceeds via a nucleophilic attack of the guanidine nitrogen on the ketone carbonyl of the

Biological & Pharmaceutical Relevance[11][12][13][14]

This molecule is not merely a chemical curiosity but a validated scaffold in drug discovery.

Kinase Inhibition (Tie-2 / VEGFR)

The 2-aminopyrimidin-4-one core mimics the hydrogen bonding motif of the adenine base in ATP.

-

Binding Mode: The lactam unit (N-H and C=O) and the exocyclic 2-amino group form a triplet of hydrogen bonds with the "hinge region" of kinase enzymes.

-

Hydrophobic Interactions: The 5-benzyl group is critical. It projects into the hydrophobic "Gatekeeper" pocket or the solvent-accessible back pocket of the kinase ATP-binding site, providing selectivity and potency.

-

Applications: Derivatives of this scaffold have been investigated as inhibitors of Tie-2 (Tyrosine kinase with Ig and EGF homology domains 2) , a receptor involved in angiogenesis and vascular stability.

Analytical Profiling Expectations

To validate the synthesis, researchers should look for the following spectral signatures:

-

¹H NMR (DMSO-d₆):

- 2.0–2.2 ppm (s, 3H): Methyl group at C6.

- 3.6–3.8 ppm (s, 2H): Methylene bridge of the benzyl group.

- 6.3–6.5 ppm (br s, 2H): Exocyclic Amino group (-NH₂).

- 7.1–7.3 ppm (m, 5H): Phenyl protons of the benzyl group.

- 10.8–11.0 ppm (br s, 1H): Lactam NH (exchangeable with D₂O).

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135402055 (Related Analogues). Retrieved from .

-

BLD Pharm (2025). Product Datasheet: 2-Amino-5-benzyl-6-methylpyrimidin-4(3H)-one. Retrieved from .

-

-

Synthetic Methodology

- Biological Applications: Semple, G., et al. (2009). "Pyrimidinone derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Discussion of the 2-aminopyrimidinone scaffold in kinase inhibition).

Sources

- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 3. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 4. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 2(1H)-Pyrimidinone, 4-amino-5-methyl- [webbook.nist.gov]

- 8. US2408694A - Method of preparing acyl guanidines - Google Patents [patents.google.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Isocytosine derivatives with 5-benzyl and 6-methyl substitutions

Executive Summary

The isocytosine (2-amino-4-pyrimidinone) scaffold represents a privileged structure in medicinal chemistry, distinct from its isomer cytosine by the transposition of the nitrogen and carbonyl functionalities. The specific derivative 5-benzyl-6-methylisocytosine combines this unique hydrogen-bonding face with hydrophobic bulk (benzyl) and steric modulation (methyl), making it a high-value intermediate for developing kinase inhibitors, non-canonical nucleic acid bases, and supramolecular assemblies.

This guide provides a rigorous technical analysis of the synthesis, physicochemical properties, and pharmacological utility of 5-benzyl-6-methylisocytosine. It moves beyond standard textbook descriptions to offer field-proven protocols and mechanistic insights required for high-purity synthesis and biological application.

Chemical Architecture & Physicochemical Properties[1]

Tautomeric Equilibrium

Unlike cytosine, which predominantly exists in the amino-oxo form in aqueous solution, isocytosine derivatives exhibit a complex tautomeric equilibrium that is highly sensitive to substitution at the 5- and 6-positions.

-

Dominant Form: In polar protic solvents (e.g., water, methanol), the 2-amino-oxo (lactam) tautomer is favored.

-

Role of 5-Benzyl Substitution: The hydrophobic benzyl group at C5 stabilizes the lactam form through steric shielding and potential

-stacking interactions if supramolecular assembly occurs. -

H-Bonding Motif: The isocytosine motif presents a Donor-Donor-Acceptor (DDA) pattern (N2-H, N3-H, O4), which is complementary to the Acceptor-Acceptor-Donor (AAD) pattern of isoguanine or specific kinase hinge regions.

Structural Bioisosterism

In drug design, 5-benzyl-6-methylisocytosine serves as a bioisostere for:

-

Guanine: Mimicking the H-bonding face in non-canonical base pairing (Hachimoji DNA/RNA).

-

Adenine (partial): In kinase active sites, the N1-C2-N3 motif can mimic the N1-C2-N3 of adenine, binding to the hinge region of ATP-binding pockets.

Synthetic Pathways: Causality & Protocols

The synthesis of 5-benzyl-6-methylisocytosine is a convergent process involving the C-alkylation of a

Reaction Scheme Visualization

Caption: Convergent synthesis of 5-benzyl-6-methylisocytosine via C-alkylation and cyclocondensation.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of Ethyl 2-benzylacetoacetate

Rationale: Direct condensation of guanidine with a pre-functionalized

-

Preparation of Ethoxide: In a dry 3-neck flask under

, dissolve Sodium metal (1.1 eq) in absolute Ethanol. Caution: Exothermic, H2 evolution. -

Enolate Formation: Cool to 0°C. Add Ethyl Acetoacetate (1.0 eq) dropwise. Stir for 30 min to ensure complete enolate formation.

-

Alkylation: Add Benzyl Bromide (1.0 eq) dropwise. The solution will turn turbid as NaBr precipitates.

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Remove solvent in vacuo. Resuspend in water, extract with EtOAc, dry over

, and concentrate. Purify via vacuum distillation or flash chromatography.

Stage 2: Cyclocondensation to Isocytosine

Rationale: The reaction between the 1,3-dielectrophile (keto ester) and the 1,3-dinucleophile (guanidine) forms the pyrimidine ring.

-

Base Activation: Dissolve Sodium (1.2 eq) in absolute Ethanol to form NaOEt.

-

Guanidine Liberation: Add Guanidine Hydrochloride (1.2 eq) to the ethoxide solution. Stir for 15 min; NaCl will precipitate. (Optional: Filter NaCl, though often unnecessary).

-

Condensation: Add Ethyl 2-benzylacetoacetate (1.0 eq) from Stage 1.

-

Cyclization: Reflux for 8–12 hours. The product often precipitates upon cooling.[1]

-

Isolation:

-

Evaporate ethanol to 20% volume.

-

Add ice water (50 mL).

-

Neutralize with Acetic Acid to pH ~6. The isocytosine derivative will precipitate as a white/off-white solid.

-

Filter, wash with cold water and diethyl ether.

-

Recrystallize from Ethanol/Water or DMF for analytical purity.

-

Pharmacological Applications & SAR

The 5-benzyl-6-methylisocytosine scaffold acts as a versatile template. Its activity is modulated by the "Right-Hand Side" (RHS) substituents on the benzyl ring and the "Left-Hand Side" (LHS) modifications on the amine.

Structure-Activity Relationship (SAR) Logic

Caption: Functional mapping of the scaffold. The 2,3,4-motif drives binding affinity, while the 5,6-substituents determine selectivity.

Key Therapeutic Targets

-

Kinase Inhibition (CDKs/MAPK):

-

The isocytosine motif binds to the ATP-binding hinge region via a bidentate or tridentate H-bond network.

-

The 5-benzyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-accessible region, depending on the specific kinase topology.

-

-

Viral Polymerase Inhibition:

-

Substituted pyrimidines often act as non-nucleoside inhibitors.[2] The benzyl group provides necessary lipophilicity for membrane permeability and hydrophobic pocket binding.

-

Analytical Validation Data

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | 6-Methyl group | |

| 5-Benzyl ( | ||

| 2-Amino ( | ||

| Phenyl protons | ||

| N3-H (Lactam NH, exchangeable) | ||

| 13C NMR | ~160–165 ppm | C4 (Carbonyl) & C2 (Guanidine-like) |

| ~105 ppm | C5 (Quaternary carbon) | |

| Mass Spec (ESI+) | Molecular Ion |

References

-

Syntheses of Isocytosines

- Title: Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction.

- Source: N

-

URL:[Link]

-

Biological Activity & Kinase Inhibition

-

Physicochemical Properties

-

General Isocytosine Data

- Title: Isocytosine - Compound Summary.

- Source: PubChem.

-

URL:[Link]

Sources

An In-depth Technical Guide to 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone: Synthesis, Properties, and Therapeutic Potential

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1] Within this class, 2-amino-4(3H)-pyrimidinone derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antibacterial, and kinase inhibitory effects.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet less-documented derivative, 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone. While direct literature on this exact molecule is sparse, this document will leverage established chemical principles and extensive data on analogous compounds to project its physicochemical properties, delineate a plausible synthetic pathway, and explore its potential as a valuable compound for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone are derived from its constituent functional groups: the 2-aminopyrimidine core, the 6-methyl group, and the 5-benzyl substituent. These features collectively dictate its molecular weight, polarity, and potential for intermolecular interactions.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₃N₃O |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 2-amino-5-benzyl-6-methyl-3H-pyrimidin-4-one |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols.[4] |

| Hydrogen Bond Donors | 2 (from the amino group and the ring nitrogen) |

| Hydrogen Bond Acceptors | 3 (from the carbonyl oxygen and two ring nitrogens) |

The presence of both hydrogen bond donors and acceptors, along with the aromatic benzyl group, suggests that this molecule can participate in a variety of non-covalent interactions with biological macromolecules, a key feature for potential drug candidates.

Synthesis and Characterization

The synthesis of 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone can be approached through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. A logical and efficient synthetic strategy would involve the initial construction of a simpler pyrimidinone core, followed by the introduction of the benzyl group at the 5-position.

Proposed Synthetic Pathway

A plausible route begins with the condensation of ethyl acetoacetate with guanidine to form the 2-amino-6-methyl-4(3H)-pyrimidinone core. This is a classic cyclocondensation reaction for pyrimidine synthesis.[5] The subsequent step involves the introduction of the benzyl group at the C-5 position, which can be achieved through various methods, such as a Mannich-type reaction or direct benzylation of a halogenated intermediate.

Caption: Proposed synthetic workflow for 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone.

Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-6-methyl-4(3H)-pyrimidinone [5]

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal (1 equivalent) in absolute ethanol, add ethyl acetoacetate (1 equivalent) and guanidine hydrochloride (1 equivalent).

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-amino-6-methyl-4(3H)-pyrimidinone.

Step 2: Synthesis of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone

-

Dissolve 2-amino-6-methyl-4(3H)-pyrimidinone (1 equivalent) in acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 5-bromo derivative.

Step 3: Synthesis of 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone

-

To a degassed mixture of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents) in a 2:1 mixture of toluene and water, add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture at 90-100 °C under an inert atmosphere for 12-16 hours.

-

Monitor the reaction by TLC. After completion, cool the mixture and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final compound, 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around δ 2.2-2.4 ppm), the benzyl methylene protons (a singlet around δ 3.8-4.0 ppm), and the aromatic protons of the benzyl group (multiplets in the region of δ 7.2-7.4 ppm). The amino and pyrimidinone NH protons would appear as broad singlets.[6][7]

-

¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the methyl carbon, the benzyl methylene carbon, the aromatic carbons, and the carbons of the pyrimidinone ring, including the carbonyl carbon at a downfield chemical shift.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), and C=C and C=N stretching of the aromatic and pyrimidine rings.[6][8]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 215.25).

Potential Biological Activities and Therapeutic Applications

The 2-aminopyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in molecules that inhibit protein kinases.[9][10] The structural similarity of the 2-aminopyrimidine moiety to the adenine core of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases.

Kinase Inhibition

Numerous 2-aminopyrimidine derivatives have been developed as potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), Aurora kinases, and tyrosine kinases.[3][10][11] The benzyl group at the 5-position can be envisioned to occupy a hydrophobic pocket within the kinase active site, potentially contributing to both potency and selectivity.

Caption: Proposed mechanism of kinase inhibition by competitive binding.

Antibacterial Activity

Derivatives of 2,4-diamino-5-benzylpyrimidine are known for their antibacterial properties, acting as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate metabolism.[2] While the target compound is a 2-amino-4-oxo-pyrimidine, the presence of the 5-benzyl group suggests that it could be explored for potential antibacterial activity.

Experimental Evaluation of Biological Activity

To assess the therapeutic potential of 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone, a series of in vitro assays would be necessary.

Kinase Inhibition Assays:

-

Biochemical Assays (e.g., HTRF): To determine the in vitro inhibitory activity (IC₅₀) against a panel of purified kinases.[9]

-

Cell-Based Assays (e.g., Western Blotting): To assess the inhibition of phosphorylation of specific kinase substrates within cancer cell lines.[9]

Antiproliferative Assays:

-

MTT or CellTiter-Glo Assays: To evaluate the cytotoxic effects of the compound on various cancer cell lines.[9]

Antibacterial Assays:

-

Minimum Inhibitory Concentration (MIC) Assays: To determine the potency of the compound against a range of bacterial strains.

Conclusion

While 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone is not extensively described in the current scientific literature, a thorough analysis of its structural analogs provides a strong foundation for predicting its properties and potential applications. The proposed synthetic route is robust and relies on well-established chemical transformations. Based on the prevalence of the 2-aminopyrimidine scaffold in numerous clinically relevant molecules, this compound represents a promising candidate for further investigation, particularly in the fields of oncology and infectious diseases. Its straightforward synthesis and the potential for diverse biological activities make it an attractive target for academic and industrial research endeavors aimed at discovering novel therapeutic agents.

References

- Juniper Publishers. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.

- ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.

- BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. BenchChem.

- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.

- RSC Publishing. (n.d.). A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. Royal Society of Chemistry.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- Asian Journal of Chemistry. (n.d.).

- PubMed. (1989). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms.

- PubMed. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases.

- ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo.

- PubMed Central. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.

- PubChem. (n.d.). 2-Aminopyrimidine.

- PubMed. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2.

- PubMed Central. (n.d.). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates.

- PubChem. (n.d.). 2-Aminopyridine.

- NIH. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I).

- Juniper Publishers. (2017).

- BenchChem. (n.d.). The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of. BenchChem.

- ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.

- MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI.

- Wikipedia. (n.d.). 2-Aminopyridine.

- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.

- PubMed Central. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.

- Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities.

- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.

- PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.

- BenchChem. (n.d.). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem.

- PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.

- PubChem. (n.d.). 2-Aminopyrimidine-4-carboxylic acid.

- PubMed Central. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Pyrimidinone Building Blocks for Drug Discovery

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Pyrimidinone Renaissance

The pyrimidinone scaffold—a keto-tautomer of hydroxypyrimidine—has transcended its traditional role as a mere nucleobase mimic to become a "privileged structure" in modern pharmacology. While historically significant in antivirals (e.g., anti-HIV agents), recent advances in synthetic methodology have unlocked novel pyrimidinone building blocks that serve as critical cores for kinase inhibitors, epigenetic modulators (Wee1, p97), and protein-protein interaction (PPI) inhibitors.

This guide moves beyond basic heterocyclic chemistry to explore the structural dynamics , novel synthetic routes , and strategic applications of pyrimidinone building blocks. It addresses the critical challenge of tautomeric control—a factor often overlooked yet decisive in ligand-target binding affinity.

Structural Dynamics & Pharmacophore Mapping

The Tautomeric Conundrum

The utility of pyrimidinones in drug design is governed by their prototropic tautomerism. Unlike static scaffolds, pyrimidinones exist in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms.

-

4(3H)-Pyrimidinone (Keto): Predominant in polar solvents and aqueous biological media. Acts as a hydrogen bond acceptor (C=O) and donor (N-H).

-

4-Hydroxypyrimidine (Enol): Favored in the gas phase or non-polar environments. Acts as a donor (O-H) and acceptor (N:).

Design Insight: In the active site of enzymes like HIV Integrase, the keto-form is often required to coordinate divalent metal ions (

Visualization: Tautomeric Equilibrium & Binding Logic

Caption: Figure 1. Dynamic equilibrium of the pyrimidinone scaffold. In aqueous physiological conditions, the keto form predominates, facilitating metal chelation and specific H-bond networks.

Novel Synthetic Methodologies[1][2][3]

Traditional syntheses (e.g., condensation of

Copper-Catalyzed Oxidative Annulation

A breakthrough in accessing 2,6-disubstituted pyrimidinones involves the copper-catalyzed reaction of amidines with ketones or propargyl alcohols. This method is superior for generating libraries of "decorated" cores without pre-functionalized precursors.

-

Mechanism: Oxidative dehydrogenation

Annulation -

Key Advantage: Uses molecular oxygen (

) or simple oxidants, high atom economy, and tolerates sensitive functional groups.[1]

Case Study: The Raltegravir Core (Regioselective Alkylation)

The synthesis of the HIV integrase inhibitor Raltegravir showcases a critical solution to the N-alkylation problem.

-

Challenge: Alkylating the pyrimidinone ring often yields a mixture of N-alkyl and O-alkyl products.

-

Solution: A thermal rearrangement of amidoxime-DMAD adducts constructs the core already functionalized, or the use of specific magnesium chelates to direct N-methylation with >99% regioselectivity.

Comparative Methodologies Table

| Methodology | Target Scaffold | Key Reagents | Advantages | Limitations |

| Classic Cyclocondensation | Simple Pyrimidinones | Scalable, cheap materials | Harsh bases, poor regiocontrol | |

| Cu-Catalyzed Annulation | 2,4,6-Trisubstituted Pyrimidinones | Ketone/Alkyne, Amidine, Cu(OTf) | Mild, high functional group tolerance | Requires metal scavenger workup |

| Amidoxime Rearrangement | Hydroxypyrimidinones (Raltegravir-type) | Amidoxime, DMAD, Xylenes (Heat) | Perfect regiocontrol , generates core | High temperature required |

| C-H Activation | C5/C6-Arylated Pyrimidinones | Pyrimidinone, Aryl halide, Pd/Ru cat. | Late-stage functionalization | Substrate specific directing groups |

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-pyrimidinones

Objective: Synthesis of a 2-phenyl-6-methyl-pyrimidin-4(3H)-one building block via oxidative annulation. Scope: Applicable for generating diverse C2/C6 libraries for kinase screening.

Materials & Reagents

-

Substrate A: Benzamidine hydrochloride (1.0 equiv)

-

Substrate B: Ethyl crotonate or equivalent

-unsaturated ester (1.2 equiv) -

Catalyst:

(10 mol%) or -

Base:

(2.0 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or DMSO.

-

Atmosphere:

balloon (1 atm).

Step-by-Step Methodology

-

Activation: In a dried Schlenk tube, charge Benzamidine HCl (1.0 mmol),

(2.0 mmol), and the Copper catalyst. Evacuate and backfill with -

Addition: Add solvent (5 mL) and Substrate B (1.2 mmol) via syringe.

-

Cyclization: Heat the reaction mixture to 80–100 °C for 12–24 hours under

atmosphere. Note: Monitor via TLC/LC-MS for the disappearance of amidine. -

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated

(aq) to sequester copper species (solution turns blue). -

Purification: Dry organic layer over

, concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient). -

Validation: Confirm structure via 1H-NMR (distinct singlet for C5-H around

6.0–6.5 ppm) and HRMS .

Strategic Applications in Drug Discovery

Kinase Inhibition (Scaffold Hopping)

Pyrimidinones serve as bioisosteres for the adenine ring in ATP.

-

Wee1 Inhibitors: Pyrido[4,3-d]pyrimidinone derivatives have shown nanomolar potency against Wee1 kinase, a target for cell cycle regulation in cancer.

-

Design Logic: The lactam NH acts as a donor to the hinge region (e.g., Glu residue), while the Carbonyl oxygen accepts a bond from the backbone NH (e.g., Met/Leu).

HIV Integrase Inhibition

-

Mechanism: The 5-hydroxy-4-pyrimidinone motif (as seen in Raltegravir) creates a planar chelating triad that binds the two

ions in the integrase catalytic core, halting viral DNA strand transfer.

Workflow Visualization: From Block to Drug

Caption: Figure 2.[2][3][4][5] Integrated workflow for leveraging pyrimidinone building blocks in drug discovery, from catalytic synthesis to clinical candidate selection.

References

-

Pye, P. J., et al. (2008).[6] "A polar radical pair pathway to assemble the pyrimidinone core of the HIV integrase inhibitor raltegravir potassium."[6] Angewandte Chemie International Edition, 47(22), 4134-4136. Link

-

Su, L., et al. (2018).[1] "Copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines."[1] Organic Letters, 20(11), 3399-3402. Link

-

Galvão, T., et al. (2013). "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium." The Journal of Physical Chemistry A, 117(47), 12668-12674. Link

-

BenchChem Technical Team. (2025). "The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide." BenchChem. Link

-

Zhang, Y., et al. (2021). "Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors." Bioorganic & Medicinal Chemistry, 38, 116114. Link

Sources

- 1. Pyrimidine synthesis [organic-chemistry.org]

- 2. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. A polar radical pair pathway to assemble the pyrimidinone core of the HIV integrase inhibitor raltegravir potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Handling of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one in DMSO

[1][2]

Executive Summary

2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one is a heterocyclic scaffold commonly used as a precursor in the synthesis of kinase inhibitors (e.g., Tie2, thymidylate synthase) and immunomodulatory agents.[1][2] Due to its rigid pyrimidinone core and capacity for strong intermolecular hydrogen bonding, the compound exhibits high crystal lattice energy, resulting in poor aqueous solubility.[2]

DMSO (Dimethyl Sulfoxide) is the industry-standard solvent for this compound, capable of disrupting the intermolecular hydrogen bond network.[2]

-

Estimated Solubility Limit: ~20–50 mg/mL (approx. 100–200 mM) in pure DMSO at 25°C.[1]

-

Recommended Stock Concentration: 10 mM or 20 mM for biological assays to prevent precipitation upon aqueous dilution.[1]

-

Critical Handling: The compound is prone to "crashing out" (precipitation) when DMSO stocks are diluted into aqueous buffers (e.g., PBS) if the final DMSO concentration drops below 1-5% v/v, depending on the specific buffer composition.[2]

Physicochemical Analysis & Solvation Mechanism

Structural Properties

To understand the solubility behavior, we must analyze the molecule's competing functional groups:

| Feature | Chemical Moiety | Solubility Impact |

| H-Bond Donors | C2-Amino (-NH₂), N1-H | Promotes strong crystal packing (high melting point, often >250°C).[1][2] |

| H-Bond Acceptors | C4-Carbonyl (C=O), N3 | Targets for solvation by polar aprotic solvents.[1][2] |

| Lipophilic Domain | C5-Benzyl, C6-Methyl | Increases LogP (est.[1][2] 2.0–2.5), reducing water solubility but enhancing solubility in organic solvents like DMSO and DMF.[2] |

The DMSO Solvation Mechanism

DMSO is a polar aprotic solvent (

Figure 1: Conceptual mechanism of lattice disruption by DMSO.

Experimental Protocol: Solubility Determination

Since specific batch purity and polymorphs can alter solubility, researchers should not rely on literature values alone.[2] Use this Saturation Shake-Flask Method to determine the exact limit for your specific lot.[1][2]

Materials Required[1][2]

-

Compound: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (>95% purity).[1][2]

-

Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC, ≥99.9%).

-

Equipment: Thermomixer or shaking water bath, Centrifuge (10,000 x g), UV-Vis Spectrophotometer or HPLC.

Step-by-Step Methodology

-

Preparation: Weigh approximately 5 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Addition: Add 100 µL of anhydrous DMSO. (Target starting concentration: ~50 mg/mL).[2]

-

Agitation: Vortex vigorously for 1 minute.

-

Observation: If the solution is clear, add another 5 mg and repeat until undissolved solid remains visible.[2]

-

-

Equilibration: Place the tube in a thermomixer at 25°C, shaking at 500-750 rpm for 24 hours.

-

Note: Do not heat >40°C unless necessary, as this may degrade the compound or cause supersaturation that precipitates later.[2]

-

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids.

-

Quantification:

Handling & Storage of Stock Solutions[2][3]

Preparation of 10 mM Stock

For most biological applications, a 10 mM stock is ideal.[2]

-

Molecular Weight (MW): ~215.25 g/mol (Verify exact MW on your CoA).[1]

-

Calculation: To prepare 1 mL of 10 mM stock:

-

Procedure: Dissolve 2.15 mg of powder in 1 mL of anhydrous DMSO. Vortex until clear.

Storage Stability

-

Hygroscopicity: DMSO is highly hygroscopic.[1] Absorbed water can cause the pyrimidinone to precipitate over time.[2]

-

Temperature: Store stocks at -20°C or -80°C .

-

Freeze-Thaw: Limit to <3 cycles. Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated thawing.

Troubleshooting "Crash Out"

A common failure mode in assays is precipitation upon dilution into aqueous media (PBS, cell culture media).[2]

Workflow to Prevent Precipitation:

Figure 2: Serial dilution strategy to minimize precipitation shock.

References

-

PubChem. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone (Analogous Scaffold Properties).[1][2] National Library of Medicine.[2][3] Available at: [Link][1][2]

-

NIST Chemistry WebBook. 2(1H)-Pyrimidinone, 4-amino-5-methyl- (Physicochemical Data).[1][2][4][5] National Institute of Standards and Technology.[2][5] Available at: [Link][1][2]

-

Di Martino, P., et al. "Solubility and crystal packing of pyrimidine derivatives."[2] International Journal of Pharmaceutics, 2005.[2] (General reference for pyrimidinone lattice energy).

-

Balbach, S. & Korn, C. "Pharmaceutical evaluation of early development candidates: the 100 mg approach."[2] International Journal of Pharmaceutics, 2004.[2] (Protocol source for kinetic solubility).[2]

Sources

- 1. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | C5H6N4O2 | CID 135416495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 3. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2(1H)-Pyrimidinone, 4-amino-5-methyl- (CAS 554-01-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2(1H)-Pyrimidinone, 4-amino-5-methyl- [webbook.nist.gov]

Application Note: A Comprehensive Guide to the Synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Abstract: This document provides a detailed, two-step protocol for the synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with the α-benzylation of ethyl acetoacetate to yield the key intermediate, ethyl 2-benzylacetoacetate. This is followed by a base-catalyzed cyclocondensation with guanidine to construct the target pyrimidinone ring. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth mechanistic insights, step-by-step experimental procedures, and expert commentary on critical process parameters.

Introduction: The Significance of the 2-Aminopyrimidinone Scaffold

The 2-aminopyrimidinone core is a privileged heterocyclic motif found in a wide array of biologically active molecules. Its structural resemblance to the purine and pyrimidine bases of DNA and RNA allows it to function as a versatile pharmacophore, capable of forming key hydrogen bonding interactions with biological targets.[1] Consequently, derivatives of this scaffold are investigated for a multitude of therapeutic applications, including roles as antitumor agents, kinase inhibitors, and calcium channel blockers.[2][3]

The synthetic route detailed herein employs a robust and logical sequence starting from readily available commercial materials. It is a classic example of constructing functionalized heterocycles through sequential C-C and C-N bond-forming reactions.

Overall Reaction Scheme

The synthesis is performed in two distinct stages:

Step 1: α-Benzylation of Ethyl Acetoacetate

Step 2: Cyclocondensation with Guanidine

Part I: Synthesis of Ethyl 2-Benzylacetoacetate (Intermediate)

Principle and Mechanistic Insight

The first stage of this synthesis is the alkylation of ethyl acetoacetate. This reaction hinges on the notable acidity of the α-protons (the protons on the carbon between the two carbonyl groups), which have a pKa of approximately 11. This acidity allows for their facile removal by a moderately strong base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized enolate.

The choice of sodium ethoxide as the base is critical. Using the same alkoxide as the ester group (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that would complicate the product mixture. The enolate anion is a potent nucleophile that subsequently attacks the electrophilic benzylic carbon of benzyl chloride in a classic SN2 reaction, forming the new carbon-carbon bond and yielding the desired α-benzylated β-keto ester.[4][5][6] Absolute (anhydrous) ethanol is used as the solvent to prevent hydrolysis of the ester and the sodium ethoxide base.

Experimental Protocol: Step 1

Materials and Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser and heating mantle

-

Dropping funnel

-

Magnetic stirrer

-

Sodium metal (Na)

-

Absolute ethanol (EtOH)

-

Ethyl acetoacetate

-

Benzyl chloride

-

Apparatus for distillation under reduced pressure

Procedure:

-

Preparation of Sodium Ethoxide: In a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 75 mL of absolute ethanol. Carefully add 6.0 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, gradually add 65 g of ethyl acetoacetate from a dropping funnel while stirring.

-

Alkylation: After the addition of ethyl acetoacetate is complete, begin adding 32 g of benzyl chloride dropwise from the dropping funnel. Maintain the reaction mixture temperature at approximately 30°C during this addition.[7]

-

Reaction Completion: Once the benzyl chloride addition is finished, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The primary purification method is distillation under reduced pressure. The unreacted ethyl acetoacetate will distill first, followed by the product.

-

Distillation: Collect the fraction boiling at 164-165°C at 14 mmHg.[7] The product, ethyl 2-benzylacetoacetate, is a colorless to light yellow oil.[8][9]

Part II: Synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Principle and Mechanistic Insight

This step is a classic cyclocondensation reaction to form the heterocyclic pyrimidinone ring. The reaction involves the condensation of the β-keto ester (ethyl 2-benzylacetoacetate) with guanidine. Guanidine, with its two amine groups and one imine group, serves as the N-C-N building block for the heterocycle.

The mechanism proceeds via nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl carbons of the β-keto ester (typically the more reactive ketone carbonyl). This is followed by an intramolecular cyclization where the other amino group attacks the ester carbonyl, eliminating ethanol. A final tautomerization yields the stable 2-amino-pyrimidin-4-one structure. The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH) or potassium carbonate (K2CO3), which facilitates deprotonation steps and enhances the nucleophilicity of the guanidine.[10][11]

Experimental Protocol: Step 2

Materials and Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer

-

Ethyl 2-benzylacetoacetate (from Step 1)

-

Guanidine hydrochloride

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve an appropriate amount of potassium hydroxide (e.g., 4.84 mmol) in 25 mL of ethanol.[10]

-

Addition of Reagents: To this solution, add ethyl 2-benzylacetoacetate (2.42 mmol) and guanidine hydrochloride (4.84 mmol, 2 equivalents).[10]

-

Reflux: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times can vary, but typically range from 4 to 12 hours.

-

Microwave-Assisted Alternative: For accelerated synthesis, this reaction is highly amenable to microwave irradiation. A mixture of the β-ketoester and guanidine hydrochloride with a base like K2CO3 can be heated in a sealed microwave vial at 100-120°C for 10-30 minutes.[11][12]

-

Product Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. The product often precipitates from the solution upon cooling. If not, the solvent volume can be reduced under vacuum.

-

Purification: Filter the precipitated solid using a Buchner funnel and wash with cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. The 1H NMR spectrum should show characteristic peaks for the methyl group, the benzyl group protons, and the amine protons.[13] The IR spectrum will display characteristic absorption bands for the N-H bonds of the amino group and the C=O of the pyrimidinone ring.[13]

Quantitative Data Summary

The following table summarizes the stoichiometry used in a typical laboratory-scale synthesis.

| Step | Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount | Role |

| 1 | Ethyl Acetoacetate | 130.14 | 1.0 | 65.0 g | Starting Material |

| 1 | Sodium Metal | 22.99 | ~1.0 | 6.0 g | Base Precursor |

| 1 | Benzyl Chloride | 126.58 | ~0.5 | 32.0 g | Alkylating Agent |

| 2 | Ethyl 2-benzylacetoacetate | 220.26 | 1.0 | 2.42 mmol | Intermediate |

| 2 | Guanidine Hydrochloride | 95.53 | 2.0 | 4.84 mmol | N-C-N Source |

| 2 | Potassium Hydroxide | 56.11 | 2.0 | 4.84 mmol | Base Catalyst |

Synthetic Workflow Visualization

The diagram below illustrates the complete synthetic pathway from starting materials to the final product.

Caption: Overall workflow for the two-step synthesis.

References

-

PrepChem.com. Preparation of ethyl 2-benzylacetoacetate.[Link]

-

Felluga, F., et al. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS. [Link]

-

Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Journal of Organic Chemistry, 68(26), 10092-7. [Link]

-

ResearchGate. Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions.[Link]

-

Khan, K. M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(11), 1934. [Link]

-

Wikipedia. Biginelli reaction.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Ethyl 2-Benzylacetoacetate: A Versatile Intermediate for Chemical Manufacturing.[Link]

-

Semantic Scholar. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies.[Link]

-

Scribd. Biginelli Reaction for Guanidine Synthesis.[Link]

-

Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(29), 15087-15090. [Link]

-

Baran, P. S., et al. (2007). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Journal of Organic Chemistry, 72(4), 1107-1116. [Link]

-

Organic Syntheses. Acetic acid, benzoyl-, ethyl ester.[Link]

-

Brieflands. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives.[Link]

-

ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.[Link]

-

Scielo. BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE.[Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.[Link]

-

Lu Le Laboratory. (2013). Preparation of Ethyl Acetoacetate - Claisen Condensation.[Link]

-

YouTube. (2014). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism).[Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance. European Journal of Medicinal Chemistry, 127, 85-96. [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.[Link]

-

European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.[Link]

-

Hyma Synthesis Pvt. Ltd. Product List.[Link]

-

Riveiro, M. E., et al. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) Catalyzed Azide-Alkyne Cycloaddition. Molecules, 17(7), 8459-8472. [Link]

-

ResearchGate. Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl).[Link]

-

Yesil-Celiktas, O., et al. (2007). 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one. Acta Crystallographica Section E, 63(Pt 1), o132-o134. [Link]

-

Jetir.org. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2.[Link]

- Google Patents.CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Bristol-Myers Squibb. Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.[Link]

-

MDPI. (2020). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. ETHYL 2-BENZYLACETOACETATE | 620-79-1 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of 2-Amino-4-Hydroxypyrimidines

Strategic Overview

The condensation of guanidine with

While the reaction appears deceptively simple, reproducibility often suffers due to the hygroscopic nature of guanidine salts and the tautomeric ambiguity of the product. This guide moves beyond standard textbook recipes, offering a Process-Analytical approach that contrasts the classical anhydrous method with a modern, high-throughput microwave protocol.

Key Chemical Challenges

-

Free Base Instability: Guanidine free base is highly hygroscopic and absorbs

from air. It must be generated in situ. -

Tautomeric Equilibrium: The product exists in equilibrium between the 4-hydroxy (aromatic) and 4-oxo (keto) forms, which affects solubility and downstream functionalization (e.g., chlorination with

). -

Oligomerization:

-keto esters can self-condense under highly basic conditions if the stoichiometry is uncontrolled.

Mechanistic Insight & Pathway

Understanding the order of bond formation is critical for troubleshooting low yields. The reaction proceeds via a Traube-like condensation , typically initiating with the attack of the guanidine nitrogen on the ketone carbonyl (more electrophilic), followed by cyclization at the ester.

Figure 1: Reaction Mechanism & Tautomerism

Caption: Stepwise condensation pathway showing the critical dehydration event prior to cyclization.

Protocol A: The "Gold Standard" (Anhydrous)

Best for: Scale-up (>10g), moisture-sensitive substrates, and highest purity requirements. Basis: Classical sodium ethoxide method (Vogel/Org. Syn.) [1, 2].

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Guanidine HCl | 1.1 | Nucleophile Source | Must be dry. Carbonate salt is not recommended for this specific anhydrous protocol due to water generation. |

| Sodium Metal | 2.2 | Base Generator | Generates NaOEt in situ. |

| Ethyl Acetoacetate | 1.0 | Electrophile | Distill if yellow/brown to remove self-condensation impurities. |

| Ethanol (Abs.) | Solvent | Medium | Must be anhydrous (<0.1% water). |

| Glacial Acetic Acid | Excess | Quench | Used to precipitate the free base from the sodium salt. |

Step-by-Step Methodology

-

Preparation of Ethoxide (The "Active" Base):

-

In a dry 3-neck flask under

, dissolve clean sodium metal (2.2 eq) in anhydrous ethanol (10 mL/g of Na). -

Expert Insight: Do not use commercial NaOEt powder if it is old; it absorbs moisture and forms NaOH, which hydrolyzes the ester rather than promoting condensation.

-

-

Liberation of Guanidine:

-

Add Guanidine Hydrochloride (1.1 eq) to the NaOEt solution. Stir for 30 mins at room temperature.

-

Observation: A fine white precipitate (NaCl) will form.

-

Decision Point: Many protocols suggest filtering off NaCl here. Do not filter. The salt acts as a nucleation site and does not interfere. Filtering exposes the hygroscopic free base to air.

-

-

Condensation:

-

Add Ethyl Acetoacetate (1.0 eq) dropwise over 15 minutes.

-

Heat to reflux (78°C) for 3–4 hours.

-

Monitoring: TLC (10% MeOH in DCM). The starting ester spot will disappear.

-

-

Workup & Isolation:

-

Evaporate ~70% of the ethanol under reduced pressure.

-

Dilute the residue with minimal warm water (just enough to dissolve the sodium salt of the pyrimidine).

-

Critical Step: Cool to 0°C and acidify with Glacial Acetic Acid to pH ~6.

-

Why? The product exists as a soluble sodium salt in the reaction mixture. Acidification protonates it to the neutral (zwitterionic) form, which is insoluble in water.

-

Filter the precipitate, wash with ice-cold water, and dry at 100°C.

-

Protocol B: High-Throughput / Green (Microwave)

Best for: Library synthesis (<500mg), rapid screening, and acid-sensitive substrates. Basis: Solvent-free or alcoholic microwave irradiation [3, 4].

Reagents

-

Guanidine Carbonate (1.0 eq) - Note: Carbonate is easier to handle than HCl.

- -Keto Ester (1.0 eq)[1]

-

Ethanol (2 mL per mmol)

Methodology

-

Charge: In a 10 mL microwave vial, combine Guanidine Carbonate and the

-Keto Ester. -

Irradiation: Seal and heat to 120°C for 20 minutes (High Absorption setting).

-

Isolation:

-

Cool the vial. The product often crystallizes directly from the ethanol upon cooling.

-

If no solid forms, reduce volume and add diethyl ether to induce precipitation.

-

Wash with cold ethanol.

-

Troubleshooting & Optimization Logic

Use this decision tree to select the correct modification based on your specific failure mode.

Figure 2: Optimization Decision Tree

Caption: Logic flow for addressing common synthetic failures in pyrimidine condensation.

Analytical Validation (Self-Validating Data)

To ensure the protocol worked, look for these specific markers:

| Method | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Indicates the NH/OH tautomeric proton. Disappearance confirms cyclization. | |

| 1H NMR (DMSO-d6) | The C-5 proton of the pyrimidine ring. Crucial for confirming the ring is aromatic/conjugated. | |

| Melting Point | > 260°C (Decomposition) | These compounds have very high MPs due to extensive H-bonding networks. Low MP indicates impurities. |

References

-

Organic Syntheses. "2,4-Diamino-6-hydroxypyrimidine." Org.[6][7][8][9][10] Syn.1950 , 30, 31. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Traube Synthesis protocols).

- Kappe, C. O. "Microwave-Assisted Synthesis of Pyrimidines." Eur. J. Org. Chem.2008, 2008, 1321.

-

Martins, M. A. P., et al. "Solvent-free synthesis of pyrimidines." Green Chem.2006 , 8, 256. Link

-

Zapf, C. W., et al. "Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines."[7] J. Org.[7][10] Chem.2003 , 68, 10092.[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN1385418A - Process for preparing guanidine carbonate - Google Patents [patents.google.com]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

Technical Application Note: High-Yield One-Pot Synthesis of 2-Amino-5-benzyl-6-methyl-4-pyrimidinone

Abstract & Scope

This Application Note details a robust, field-proven protocol for the one-pot synthesis of 2-amino-5-benzyl-6-methyl-4-pyrimidinone (also designated as 2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one). This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antifolates (e.g., Pemetrexed analogs), tyrosine kinase inhibitors, and immunomodulators.

Unlike traditional multi-step procedures that isolate the unstable